molecular formula C15H20O B14704371 2-Methyl-6-(4-methylphenyl)hept-2-enal CAS No. 18744-24-6

2-Methyl-6-(4-methylphenyl)hept-2-enal

Cat. No.: B14704371
CAS No.: 18744-24-6
M. Wt: 216.32 g/mol
InChI Key: QCINNYOCRHJODG-UHFFFAOYSA-N
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Description

2-Methyl-6-(4-methylphenyl)hept-2-enal is an organic compound with the molecular formula C₁₅H₂₀O It is a member of the bisabolane family and is known for its distinct structure, which includes a heptenal backbone with methyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(4-methylphenyl)hept-2-enal typically involves the aldol condensation of 4-methylbenzaldehyde with 2-methyl-1-heptanal. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the enolate intermediate. The reaction conditions often include:

  • Temperature: 0-5°C
  • Solvent: Ethanol or methanol
  • Reaction time: 2-4 hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(4-methylphenyl)hept-2-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol, using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or sodium ethoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, room temperature.

    Reduction: Sodium borohydride in methanol, room temperature.

    Substitution: Sodium methoxide in methanol, reflux conditions.

Major Products Formed

    Oxidation: 2-Methyl-6-(4-methylphenyl)heptanoic acid

    Reduction: 2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-6-(4-methylphenyl)hept-2-enal has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(4-methylphenyl)hept-2-enal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, which can lead to the formation of imines. These imines can further undergo various transformations, affecting biological pathways. Additionally, the compound’s aromatic ring can participate in π-π interactions with other aromatic systems, influencing its binding affinity to certain receptors.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-6-(4-methylphenyl)hept-2-en-1-ol: The reduced form of the aldehyde.

    2-Methyl-6-(4-methylphenyl)heptanoic acid: The oxidized form of the aldehyde.

    2-Methyl-6-(4-methylphenyl)hept-2-en-4-ol: An isomer with a hydroxyl group at a different position.

Uniqueness

2-Methyl-6-(4-methylphenyl)hept-2-enal is unique due to its specific substitution pattern and the presence of both an aromatic ring and an α,β-unsaturated aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

CAS No.

18744-24-6

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

2-methyl-6-(4-methylphenyl)hept-2-enal

InChI

InChI=1S/C15H20O/c1-12-7-9-15(10-8-12)14(3)6-4-5-13(2)11-16/h5,7-11,14H,4,6H2,1-3H3

InChI Key

QCINNYOCRHJODG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C)CCC=C(C)C=O

Origin of Product

United States

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